

# In-Depth Technical Guide: Characterization of 2-Phenylbenzylamine (CAS No. 1924-77-2)

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## Compound of Interest

Compound Name: 1-([1,1'-Biphenyl]-2-yl)-N-methylmethanamine

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## Abstract

This technical guide provides a comprehensive overview of the characterization data for 2-Phenylbenzylamine, a versatile intermediate compound identified by CAS number 1924-77-2. [1] Utilized in the synthesis of various pharmaceuticals, including antihistamines and antidepressants, a thorough understanding of its physicochemical and spectral properties is crucial for its effective application in research and development. [2] This document compiles available data on its physical characteristics, and while specific experimental protocols for publicly available spectra are not detailed in the literature, it outlines generalized methodologies for obtaining such characterization data.

## Chemical Identity and Physical Properties

2-Phenylbenzylamine, also known by its IUPAC name (2-phenylphenyl)methanamine, is a biphenyl derivative with a primary amine functional group. [1] It is commonly available as a hydrochloride salt. [2] The fundamental properties of both the free base and its hydrochloride salt are summarized below.

Property	Value (Free Base)	Value (Hydrochloride Salt)	Reference(s)
CAS Number	1924-77-2	1924-77-2	[1][3]
Molecular Formula	C13H13N	C13H13N·HCl	[1][2]
Molecular Weight	183.25 g/mol	219.71 g/mol	[1][2]
Appearance	-	White to pale yellow solid	[2]
Boiling Point	106°C @ 1 mm Hg	-	[3]
Density	1.06 g/cm <sup>3</sup>	-	[3]
Purity (Typical)	-	≥ 97% (HPLC)	[2]
Storage Conditions	-	0 - 8 °C in a dark, inert atmosphere	[2][3]

## Spectroscopic Characterization Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Phenylbenzylamine. While specific datasets from individual experiments are proprietary or not publicly detailed, this section presents the expected spectral characteristics and provides generalized protocols for obtaining them.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2.1: Predicted <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data (Note: Actual chemical shifts can vary based on solvent and experimental conditions.)

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)
Aromatic Protons	7.2 - 7.6	Aromatic CH	127 - 130
Methylene Protons (-CH <sub>2</sub> -)	~3.8 - 4.2	Methylene Carbon (-CH <sub>2</sub> -)	~45
Amine Protons (-NH <sub>2</sub> )	Variable (broad)	Quaternary Carbons	140 - 142

### Experimental Protocol: NMR Spectroscopy

A generalized protocol for acquiring NMR spectra of 2-Phenylbenzylamine hydrochloride is as follows:

- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>, or D<sub>2</sub>O). The choice of solvent can affect the chemical shifts and the observation of exchangeable protons like those of the amine group.
- **Instrumentation:** Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR.
- **$^1\text{H}$  NMR Acquisition:**
  - Acquire a one-dimensional proton spectrum.
  - Set a spectral width of approximately 10-12 ppm.
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the signals to determine the relative number of protons.
- **$^{13}\text{C}$  NMR Acquisition:**
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Set a spectral width of approximately 200-220 ppm.

- A greater number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

Table 2.2: Expected IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber ( $\text{cm}^{-1}$ )
N-H (amine)	Stretch	3300 - 3500 (may be broad)
C-H (aromatic)	Stretch	3000 - 3100
C-H (aliphatic)	Stretch	2850 - 3000
C=C (aromatic)	Stretch	1450 - 1600
C-N	Stretch	1020 - 1250

### Experimental Protocol: IR Spectroscopy

- Sample Preparation:
  - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

- **Data Acquisition:** Record the spectrum, typically in the range of 4000 to 400  $\text{cm}^{-1}$ .
- **Data Processing:** Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data

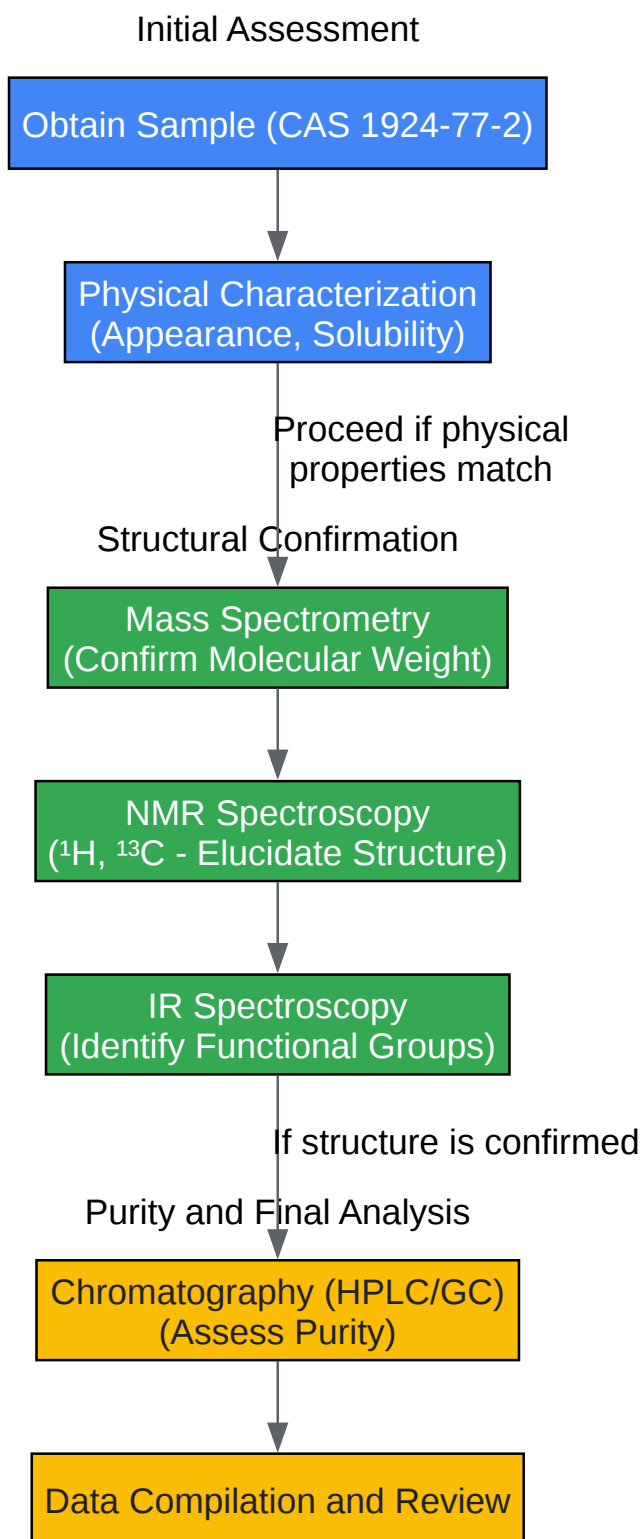
Ion	Expected m/z
$[\text{M}+\text{H}]^+$ (for $\text{C}_{13}\text{H}_{13}\text{N}$ )	184.11
Molecular Ion $[\text{M}]^+$ (for $\text{C}_{13}\text{H}_{13}\text{N}$ )	183.10

### Experimental Protocol: Mass Spectrometry

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- **Instrumentation:** Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).  
[\[1\]](#)
- **Data Acquisition:**
  - **ESI-MS:** Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the  $[\text{M}+\text{H}]^+$  ion.
  - **GC-MS:** Inject the sample (potentially after derivatization to improve volatility) into the gas chromatograph. The separated components are then introduced into the mass spectrometer for ionization (typically by Electron Ionization - EI) and analysis.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

## Logical Workflow for Compound Characterization

The process of characterizing a chemical entity like 2-Phenylbenzylamine follows a logical progression to confirm its identity, purity, and structure.



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Caption: Workflow for the characterization of 2-Phenylbenzylamine.

## Involvement in Signaling Pathways

Current literature and database searches do not indicate a direct, characterized role for 2-Phenylbenzylamine in specific biological signaling pathways.[1] Its primary significance in the context of drug development lies in its function as a synthetic building block or intermediate for creating more complex, pharmacologically active molecules.[2] The biological activities of the final products synthesized from 2-Phenylbenzylamine would then be investigated, but the intermediate itself is not typically the subject of such studies.

## Conclusion

2-Phenylbenzylamine (CAS 1924-77-2) is a well-defined chemical intermediate with established physical and spectral properties. This guide provides the key characterization data and generalized experimental protocols necessary for its identification and use in a research and development setting. The logical workflow presented offers a standard procedure for the verification of this and similar chemical compounds. While not directly implicated in signaling pathways, its role as a precursor to bioactive molecules makes its thorough characterization a fundamental requirement for the synthesis of novel therapeutic agents.

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